ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL-
Description
Chemical Identity and Significance
2-(para-Chlorophenyl)-3-phenyl-acrylonitrile represents a fundamentally important member of the substituted acrylonitrile family, distinguished by its molecular formula C₁₅H₁₀ClN and molecular weight of 239.70 grams per mole. The compound exhibits a systematic nomenclature that reflects its structural complexity, with alternative designations including α-(4-chlorophenyl)cinnamonitrile and 3-(4-chlorophenyl)-2-phenylacrylonitrile, depending on the chosen numbering convention. The International Union of Pure and Applied Chemistry name for this compound varies according to stereochemical configuration, with the Z-isomer designated as (Z)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile.
The structural significance of this compound lies in its conjugated π-electron system, which extends across the entire carbon framework from the para-chlorophenyl substituent through the central double bond to the terminal nitrile group. This extended conjugation profoundly influences the compound's electronic properties, optical characteristics, and chemical reactivity patterns. Research indicates that the presence of the electron-withdrawing chloro substituent in the para position creates an asymmetric electronic distribution that affects both the compound's stability and its participation in various chemical transformations.
The compound's canonical Simplified Molecular Input Line Entry System representation, C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N, provides a clear indication of its stereochemical complexity and the specific arrangement of substituents around the central double bond. This molecular architecture places the compound within the broader category of substituted cinnamonitriles, a class of compounds known for their diverse applications in organic synthesis and materials chemistry.
Table 1: Molecular Identifiers and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀ClN |
| Molecular Weight | 239.70 g/mol |
| PubChem CID | 682089 |
| CAS Registry Numbers | 3695-92-9, 37629-64-4 |
| InChI Key | WHZUHCZQGFNGNH-GXDHUFHOSA-N |
| Canonical SMILES | C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Historical Context in Organic Chemistry
The historical development of 2-(para-chlorophenyl)-3-phenyl-acrylonitrile is intrinsically linked to the evolution of condensation reactions in organic chemistry, particularly the Knoevenagel condensation reaction discovered by German chemist Emil Knoevenagel in 1896. This foundational reaction represents a modification of the aldol condensation and provides the primary synthetic pathway for accessing substituted acrylonitriles, including the target compound. The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield α,β-unsaturated compounds.
Emil Knoevenagel, born on June 18, 1865, in Linden, Germany, developed this reaction during his tenure at the University of Heidelberg, where he focused predominantly on organic synthesis, especially reactions involving carbonyl compounds. The reaction that bears his name involves the condensation of aldehydes or ketones with compounds containing active methylene groups, typically in the presence of weakly basic amine catalysts such as piperidine or pyridine. This methodology proved particularly valuable for the synthesis of cinnamonitrile derivatives, as it allows for the controlled introduction of various aromatic substituents while maintaining the integrity of the nitrile functionality.
The specific synthesis of 2-(para-chlorophenyl)-3-phenyl-acrylonitrile through Knoevenagel condensation typically involves the reaction between 4-chlorobenzaldehyde and phenylacetonitrile under basic conditions. Research demonstrates that this approach yields the compound as a mixture of geometric isomers, with the Z-configuration often predominating due to thermodynamic stability considerations. The reaction conditions, including choice of base, solvent, and temperature, significantly influence the stereochemical outcome and overall yield of the desired product.
The broader historical context of acrylonitrile chemistry traces back to 1893, when Charles Moureu first synthesized acrylonitrile itself. However, the industrial significance of acrylonitrile and its derivatives did not emerge until the 1930s, when applications in synthetic fibers and polymers began to drive commercial interest. The development of the Sohio acrylonitrile process in the 1950s revolutionized the production of acrylonitrile derivatives by providing an efficient, single-step oxidation method using propylene, ammonia, and air over bismuth phosphomolybdate catalysts.
Isomeric Forms and Stereochemistry
The stereochemistry of 2-(para-chlorophenyl)-3-phenyl-acrylonitrile presents a fascinating study in geometric isomerism, with the compound capable of existing in both E and Z configurations around the central carbon-carbon double bond. Crystallographic analysis reveals that both stereoisomers exhibit distinct molecular conformations and packing arrangements in the solid state, leading to different physical properties and intermolecular interaction patterns. The Z-isomer, with the Chemical Abstracts Service number 37629-64-4, represents the thermodynamically more stable configuration under most synthetic conditions.
Detailed structural analysis using single crystal X-ray diffraction has provided comprehensive insights into the molecular geometry and intermolecular interactions of these stereoisomers. Research indicates that the Z-configuration exhibits specific intramolecular interactions that stabilize the molecular conformation, including potential π-π stacking interactions between the aromatic rings and weak halogen bonding involving the chloro substituent. The molecular geometry shows that the dihedral angle between the two aromatic rings varies significantly between the E and Z configurations, influencing both the electronic properties and the solid-state packing behavior.
Hirshfeld surface analysis has revealed that intermolecular hydrogen-carbon contacts contribute significantly to the crystal packing in both isomers, with more than 40% of the intermolecular contacts arising from carbon-hydrogen to π interactions. These weak noncovalent interactions play crucial roles in determining the physical properties of the compound, including melting point, solubility characteristics, and optical properties. The analysis demonstrates that positional isomeric effects are relatively marginal, indicating that the overall molecular shape and electronic distribution remain relatively consistent across different substituent positions.
Table 2: Stereoisomeric Properties and Identifiers
| Isomer | CAS Number | IUPAC Name | Molecular Configuration |
|---|---|---|---|
| Z-Isomer | 37629-64-4 | (Z)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile | Z-geometry around C=C bond |
| E-Isomer | 3695-92-9 | (E)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile | E-geometry around C=C bond |
The spectroscopic characterization of these isomers reveals distinct patterns in both nuclear magnetic resonance and ultraviolet-visible spectroscopy. Time-dependent density functional theory calculations support experimental observations that the electronic absorption spectra of both isomers show remarkable similarity across different solvent systems, including chloroform, ethanol, and ethyl acetate. This spectroscopic convergence suggests that the electronic transitions responsible for light absorption are primarily localized within the conjugated π-system and are relatively insensitive to the specific geometric arrangement of the substituents.
The compound's ability to exist in multiple stereoisomeric forms has significant implications for its synthetic utility and potential applications. The Z-configuration typically predominates in synthetic preparations due to thermodynamic factors, but specific reaction conditions can favor the formation of the E-isomer. Understanding and controlling this stereochemical selectivity remains an active area of research, particularly in the context of developing stereoselective synthetic methodologies for accessing specific isomeric forms with desired properties.
Research into the crystal engineering aspects of these stereoisomers has revealed that both forms exhibit comparable lattice energies, despite their different molecular conformations. This energetic similarity suggests that the choice between stereoisomers in practical applications may depend more on kinetic factors during crystallization or specific intermolecular interaction requirements rather than fundamental thermodynamic stability differences. The Coulomb-London-Pauli energy analysis has identified energetically significant dimeric arrangements in both crystal forms, providing insights into the supramolecular organization principles governing the solid-state behavior of these important organic compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGLLZWUWIKTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243087 | |
| Record name | 4-Chloro-α-(phenylmethylene)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-93-0 | |
| Record name | 4-Chloro-α-(phenylmethylene)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-(phenylmethylene)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Knoevenagel condensation between p-chlorobenzaldehyde and phenylacetonitrile derivatives remains the most direct route to 2-(p-chlorophenyl)-3-phenylacrylonitrile. This base-catalyzed reaction proceeds via deprotonation of the active methylene group in phenylacetonitrile, followed by nucleophilic attack on the aldehyde carbonyl. The elimination of water yields the α,β-unsaturated nitrile with exclusive E-stereochemistry, as confirmed by X-ray crystallography.
Critical substrate considerations include:
Optimization of Reaction Conditions
Optimal parameters derived from iterative testing:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (10 mol%) | Increases to 85% |
| Temperature | 80–85°C (reflux) | Completes in 4h |
| Molar Ratio (Aldehyde:Nitrile) | 1.1:1 | Minimizes dimerization |
Notably, substituting piperidine with cesium carbonate reduces side reactions in sterically hindered systems.
Yield and Stereochemical Outcomes
Benchmark studies report consistent E-isomer formation (≥98% stereopurity) with yields varying by substitution pattern:
| Entry | Aldehyde | Nitrile | Yield (%) |
|---|---|---|---|
| 1 | p-Chlorobenzaldehyde | Phenylacetonitrile | 82 |
| 2 | p-Fluorobenzaldehyde | 2-Pyridylacetonitrile | 78 |
Recrystallization from methanol improves purity to >99% (HPLC).
Catalyzed Condensation Methods
Solvent and Temperature Effects
Comparative solvent screening reveals:
- Ethanol : Maximizes catalyst solubility but risks acetal formation at prolonged reflux.
- Toluene : Avoids side reactions but necessitates higher temperatures (110°C).
Multi-Step Synthesis Pathways
Nitro Group Reduction and Subsequent Modifications
A patent-derived approach involves sequential transformations:
- Condensation : Ethyl 2-(2-nitrophenyl)acetate + benzaldehyde → Ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate (30% yield).
- Nitro Reduction : Sn/HCl system converts nitro to amine (80% yield).
- Cyanation : POCl₃-mediated formylation yields isocyanide derivatives.
Though designed for aminophenyl analogs, substituting p-chlorophenyl precursors could adapt this route.
Formylation and Isocyanide Formation
Critical step optimization:
- POCl₃ stoichiometry : 1.5 equivalents prevent over-chlorination.
- Temperature control : 0°C during POCl₃ addition minimizes decomposition.
Comparative Analysis of Synthesis Methods
A meta-analysis of key metrics:
| Method | Yield (%) | Time (h) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Knoevenagel | 82 | 4 | High | Industrial |
| Cs₂CO₃ Catalysis | 85* | 2.5* | Moderate | Lab-scale |
| Multi-Step | 30–80 | 24 | Variable | Specialized |
| Thiol Displacement | 70–80† | 6–8 | N/A | Limited† |
*Extrapolated from benzothiazole systems; †For thio derivatives only.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Nucleophilic substitutions leading to diverse derivatives.
- Coupling reactions that form complex molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Novel Compounds
In a recent study, researchers utilized Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl to synthesize a series of new compounds with potential biological activity. The compound was reacted with different nucleophiles under controlled conditions, resulting in the formation of derivatives that exhibited enhanced reactivity and stability compared to traditional methods.
Biological Research
Biological Activity Investigation
Research has indicated that Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl may possess significant biological activities. Studies have focused on its interactions with various biomolecules, exploring its potential as an anti-cancer agent and its effects on enzyme inhibition.
Medicinal Applications
Drug Development Precursor
Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl is being investigated as a precursor for drug development. Its derivatives are synthesized for testing against various diseases, particularly in oncology.
Case Study: Anti-Cancer Properties
In one notable research project, derivatives of this compound were tested for anti-cancer efficacy. The results demonstrated that certain modifications enhanced cytotoxicity against cancer cell lines, suggesting that Acrylonitrile derivatives could lead to promising new treatments.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications such as:
- Manufacturing of polymers that exhibit desirable mechanical properties.
- Development of coatings and adhesives that require specific chemical resistance.
Mechanism of Action
The mechanism of action of Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Acrylonitrile, 2,3-bis(p-chlorophenyl)-
- 2-(p-Chlorophenyl)-3-(2-pyridyl)acrylonitrile
- 2,2-bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT)
Comparison: Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
Biological Activity
Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound's structure consists of an acrylonitrile backbone with two phenyl substituents, one of which is chlorinated. This unique substitution pattern influences its chemical behavior and biological interactions.
The biological activity of Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl- is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to alterations in enzyme activity and receptor binding, thereby influencing cellular pathways and physiological responses.
Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering signaling cascades that affect cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acrylonitrile exhibit significant antimicrobial properties. For instance:
- A study evaluated the antimicrobial effectiveness of various acrylonitrile derivatives against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones and minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Antitumor Activity
Acrylonitrile derivatives have also been investigated for their anticancer potential:
- Compounds derived from acrylonitrile have shown significant cytotoxicity against multiple cancer cell lines, including leukemia and breast cancer. For example, one derivative exhibited a GI50 value ranging from 0.0244 to 5.06 μM against leukemia cells (HL-60) and other tumor cell lines .
- The mechanism underlying this activity often involves the induction of apoptosis and cell cycle arrest at the G1/S phase .
Comparative Analysis with Similar Compounds
To understand the unique properties of Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl-, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Acrylonitrile, 2-(p-Chlorophenyl)-3-Phenyl- | Structure | Antimicrobial, Antitumor |
| Acrylonitrile, 2,3-bis(p-chlorophenyl) | Similar | Moderate Antitumor |
| DDT (2,2-bis(4-chlorophenyl)-1,1,1-trichloroethane) | Similar | High toxicity; not used for therapeutic purposes |
This table highlights that while similar compounds may share structural characteristics, their biological activities can differ significantly based on their specific functional groups and substitution patterns.
Case Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, a series of acrylonitrile derivatives were synthesized and tested for their antimicrobial properties against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth compared to controls.
Case Study 2: Anticancer Screening
A comprehensive screening was conducted using a panel of over 60 human tumor cell lines at the National Cancer Institute. Several acrylonitrile derivatives were found to exhibit potent growth inhibition across various cancer types, suggesting their potential as lead compounds in cancer therapy .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of 2-(p-chlorophenyl)-3-phenyl-acrylonitrile?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns of the chlorophenyl and phenyl groups. Fourier-Transform Infrared Spectroscopy (FTIR) can identify the nitrile (C≡N) functional group (stretching ~2220 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) should be used to verify molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. These methods align with protocols for structurally similar indandione derivatives .
Q. How should researchers safely handle acrylonitrile derivatives in laboratory settings?
- Methodological Answer : Acrylonitrile derivatives require strict safety protocols due to potential toxicity. Use fume hoods, nitrile gloves, and lab coats. Monitor airborne exposure limits (e.g., OSHA PEL: 2 ppm). Toxicity data for acrylonitrile (e.g., carcinogenicity, neurotoxicity) suggest prioritizing acute exposure mitigation, including emergency eyewash stations and proper ventilation . For chlorinated analogs, refer to safety guidelines for chloroxylenol derivatives, which emphasize avoiding skin contact and inhalation .
Q. What synthetic routes are feasible for preparing 2-(p-chlorophenyl)-3-phenyl-acrylonitrile?
- Methodological Answer : A plausible route involves Knoevenagel condensation between p-chlorophenylacetophenone and cyanoacetic acid, catalyzed by ammonium acetate in acetic acid. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce aromatic substituents to an acrylonitrile backbone. Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield and minimize byproducts. Purity assessment via HPLC with UV detection is advised .
Advanced Research Questions
Q. How can conflicting reactivity data in acrylonitrile derivatives be resolved?
- Methodological Answer : Contradictions in reaction outcomes (e.g., unexpected stereochemistry or side products) may arise from solvent polarity, trace impurities, or catalyst deactivation. Reproduce experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation. Compare findings with structurally related indandione derivatives, where substituent electronic effects influence reactivity .
Q. What computational approaches are suitable for predicting the photostability of 2-(p-chlorophenyl)-3-phenyl-acrylonitrile?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model excited-state behavior and bond dissociation energies. Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT) to identify chromophores prone to photodegradation. Validate predictions with accelerated aging studies under UV light, analyzing degradation products via LC-MS .
Q. How can structure-activity relationships (SARs) be established for acrylonitrile derivatives in biological studies?
- Methodological Answer : Design a library of analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups). Assess biological activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Pair experimental data with molecular docking (e.g., AutoDock Vina) to map binding interactions. Cross-reference toxicokinetic parameters (e.g., metabolic half-life) from acrylonitrile studies to infer metabolic pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity values for chlorinated acrylonitrile analogs?
- Methodological Answer : Discrepancies may stem from differences in test models (e.g., in vitro vs. in vivo) or exposure durations. Conduct comparative studies using standardized protocols (e.g., OECD Guidelines 423 for acute toxicity). Validate results with toxicogenomic profiling (e.g., RNA-seq) to identify biomarkers of toxicity. Cross-check with chloroxylenol toxicity data, which highlight dose-dependent effects on cellular membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
